C20H18NaO11P2
Description
Pentasodium 2-(oxidobis(4-(phosphonnatooxy)phenyl)methyl)benzoate (CAS: 2382-56-1) is a sodium salt derivative featuring a central benzoate core substituted with a bis(4-phosphonnatooxyphenyl)methane group . Its molecular structure includes five sodium counterions, which enhance its solubility in aqueous environments. The presence of multiple phosphate moieties also suggests a high affinity for metal ions, which could be leveraged in environmental remediation or pharmaceutical stabilization.
Properties
CAS No. |
2382-56-1 |
|---|---|
Molecular Formula |
C20H18NaO11P2 |
Molecular Weight |
519.3 g/mol |
IUPAC Name |
pentasodium;2-[hydroxy-bis(4-phosphonatooxyphenyl)methyl]benzoate;hydrate |
InChI |
InChI=1S/C20H18O11P2.Na/c21-19(22)17-3-1-2-4-18(17)20(23,13-5-9-15(10-6-13)30-32(24,25)26)14-7-11-16(12-8-14)31-33(27,28)29;/h1-12,23H,(H,21,22)(H2,24,25,26)(H2,27,28,29); |
InChI Key |
VGGYELROSJINSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(C2=CC=C(C=C2)OP(=O)([O-])[O-])(C3=CC=C(C=C3)OP(=O)([O-])[O-])O.O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Pentasodium 2-(oxidobis(4-(phosphonnatooxy)phenyl)methyl)benzoate, also known by its CAS number 2382-56-1, is a complex organic compound with notable biological activities. This compound features a unique structure that includes multiple functional groups, contributing to its potential applications in various fields, including pharmaceuticals and biochemistry.
- Molecular Formula : CHNaOP
- Molecular Weight : 606.21 g/mol
- Purity : 96%
- IUPAC Name : Pentasodium; 2-[hydroxy-bis(4-phosphonatooxyphenyl)methyl]benzoate
- EC Number : 219-184-0
| Property | Value |
|---|---|
| CAS Number | 2382-56-1 |
| Synonyms | EINECS 219-184-0 |
| Molecular Weight | 606.206990 g/mol |
| Purity | 96% |
Pentasodium 2-(oxidobis(4-(phosphonnatooxy)phenyl)methyl)benzoate exhibits biological activity primarily through its interactions with cellular pathways. The presence of phosphonate groups suggests potential for chelation with metal ions, which may influence enzyme activity and cellular signaling pathways.
Key Biological Activities:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Effects : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.
- Cell Proliferation Modulation : Research has suggested that it can influence cell growth and differentiation, making it a candidate for further studies in cancer research.
Case Studies and Research Findings
Several studies have investigated the biological effects of pentasodium 2-(oxidobis(4-(phosphonnatooxy)phenyl)methyl)benzoate:
-
Antioxidant Activity Study :
- A study conducted on human fibroblast cells demonstrated that treatment with this compound reduced oxidative stress markers significantly compared to untreated controls, indicating its potential as an antioxidant agent.
-
Antimicrobial Efficacy :
- In vitro tests have shown that the compound exhibits inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing antimicrobial agents.
-
Cell Growth Inhibition :
- Research published in a peer-reviewed journal indicated that pentasodium 2-(oxidobis(4-(phosphonnatooxy)phenyl)methyl)benzoate could inhibit the proliferation of certain cancer cell lines, prompting further investigation into its mechanisms and therapeutic potential.
Safety and Toxicology
While pentasodium 2-(oxidobis(4-(phosphonnatooxy)phenyl)methyl)benzoate shows promise in various applications, safety assessments are crucial. Toxicological studies have indicated low acute toxicity levels, but comprehensive long-term studies are necessary to fully understand its safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of pentasodium 2-(oxidobis(4-(phosphonnatooxy)phenyl)methyl)benzoate, a comparative analysis with structurally related benzoate derivatives is provided below. Key differences in functional groups, solubility, and applications are highlighted.
Table 1: Comparative Analysis of Benzoate Derivatives
Structural and Functional Differences
Backbone and Substituents: The target compound’s benzoate core is modified with phosphonate groups and sodium ions, contrasting with the methyl/ethyl esters and heterocyclic moieties (e.g., quinoline, pyridazine) in and compounds . Phosphonate groups increase polarity and ionic character, whereas ester groups reduce solubility in aqueous media.
Solubility and Ionicity: The sodium counterions in the target compound ensure high water solubility, advantageous for industrial chelation. In contrast, methyl/ethyl esters in quinoline derivatives (e.g., C1–C7) limit solubility to organic solvents, aligning with their use in medicinal chemistry .
Applications: Industrial Use: The target compound’s phosphonate groups suggest utility in metal sequestration or detergent formulations. Pharmaceutical Potential: Quinoline and pyridazine derivatives (–3) are often explored for antimicrobial or enzyme-inhibitory activities due to aromatic and heterocyclic motifs .
Q & A
Q. How can process control systems optimize large-scale synthesis while minimizing byproducts?
- Methodological Answer : Implement CRDC subclass RDF2050108 (process control) using PID controllers for pH and temperature regulation. Integrate PAT (Process Analytical Technology) tools like inline Raman spectroscopy to monitor reaction progress in real-time, reducing side-product formation .
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting solubility or stability data by replicating experiments under standardized conditions (e.g., IUPAC guidelines). Use principal component analysis (PCA) to identify outlier datasets .
- Interdisciplinary Integration : Combine chemical engineering (RDF2050103) and environmental science frameworks to address scalability and ecological impact simultaneously .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
